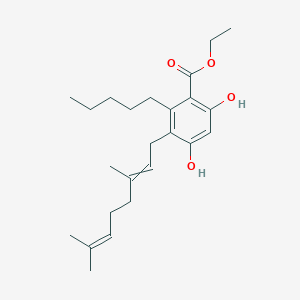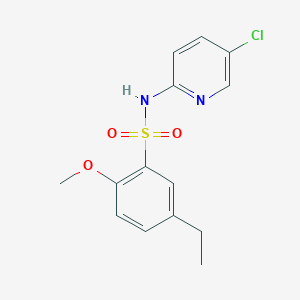
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate, also known as rosmarinic acid ethyl ester, is a natural compound found in various plants, including rosemary, sage, and lemon balm. It has gained interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects. In
Wirkmechanismus
The mechanism of action of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including scavenging free radicals, inhibiting pro-inflammatory enzymes, and modulating immune responses. It has also been shown to interact with various receptors, including GABA and opioid receptors.
Biochemical and Physiological Effects:
Rosmarinic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to improve lipid metabolism and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester in lab experiments is its natural origin, which makes it a safe and non-toxic compound. Additionally, it is readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects, which can prevent neuronal damage and improve cognitive function. Another area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects, which can inhibit the growth and proliferation of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester and its potential therapeutic applications in various diseases and conditions.
Synthesemethoden
Rosmarinic acid ethyl ester can be synthesized through esterification of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid with ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through various chromatography techniques. The purity of the product can be confirmed through spectroscopic analysis, such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
Rosmarinic acid ethyl ester has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant effects, which can protect cells from oxidative stress and prevent cellular damage. Additionally, it has anti-inflammatory effects, which can reduce inflammation in various tissues and organs. It has also been shown to have antimicrobial effects, which can inhibit the growth of various bacteria and fungi.
Eigenschaften
CAS-Nummer |
18793-34-5 |
|---|---|
Produktname |
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate |
Molekularformel |
C11H9ClN4O |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate |
InChI |
InChI=1S/C24H36O4/c1-6-8-9-13-20-19(15-14-18(5)12-10-11-17(3)4)21(25)16-22(26)23(20)24(27)28-7-2/h11,14,16,25-26H,6-10,12-13,15H2,1-5H3 |
InChI-Schlüssel |
QXJHVLUKNYEHGE-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1C(=O)OCC)O)O)CC=C(C)CCC=C(C)C |
Kanonische SMILES |
CCCCCC1=C(C(=CC(=C1C(=O)OCC)O)O)CC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)






